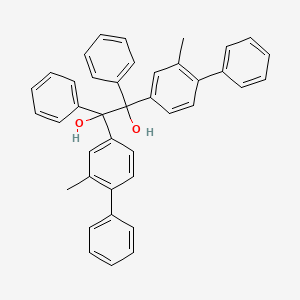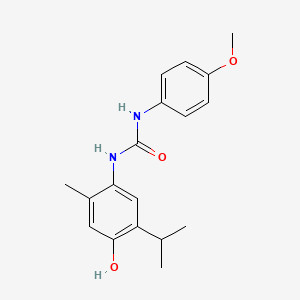
1,4-Bis(3-phenoxypropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3-phenoxypropyl)piperazine: is an organic compound with the molecular formula C22H30N2O2 . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of two phenoxypropyl groups attached to the piperazine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(3-phenoxypropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-phenoxypropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of the piperazine ring attack the carbon atoms of the halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1,4-Bis(3-phenoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The phenoxypropyl groups can undergo substitution reactions, where the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
1,4-Bis(3-phenoxypropyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used as a ligand in receptor binding studies. It can help elucidate the interactions between receptors and their ligands, providing insights into cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate receptor activity makes it a promising candidate for further investigation.
Industry: In industrial applications, this compound is used as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 1,4-Bis(3-phenoxypropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, in neurological research, the compound may act as an agonist or antagonist at certain receptors, affecting neurotransmitter release and synaptic transmission. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1,4-Bis(3-aminopropyl)piperazine: This compound has similar structural features but contains amino groups instead of phenoxypropyl groups. It is used in different applications, such as functionalizing materials and as a reagent in organic synthesis.
1,4-Bis(3-chloropropyl)piperazine: This compound has chloropropyl groups instead of phenoxypropyl groups. It is used as an intermediate in the synthesis of other piperazine derivatives.
Uniqueness: 1,4-Bis(3-phenoxypropyl)piperazine is unique due to the presence of phenoxypropyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications, such as receptor binding studies and the synthesis of complex molecules. The phenoxy groups also enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial contexts.
属性
CAS 编号 |
6265-68-5 |
|---|---|
分子式 |
C22H30N2O2 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
1,4-bis(3-phenoxypropyl)piperazine |
InChI |
InChI=1S/C22H30N2O2/c1-3-9-21(10-4-1)25-19-7-13-23-15-17-24(18-16-23)14-8-20-26-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2 |
InChI 键 |
DNWSNLLGGOBYQN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCOC2=CC=CC=C2)CCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


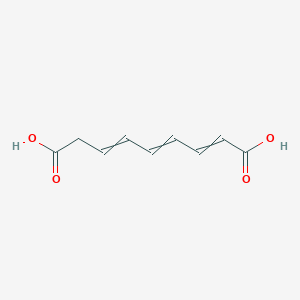
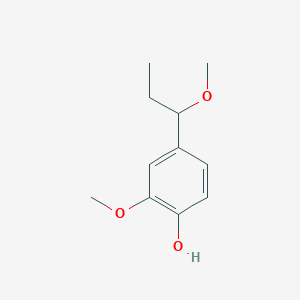
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)

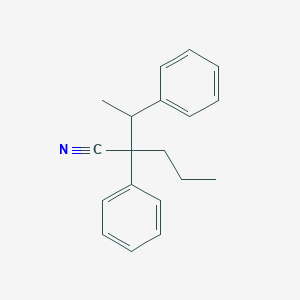
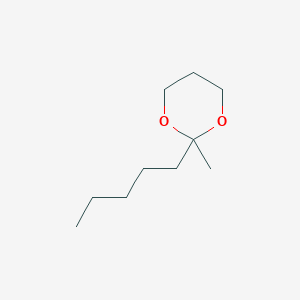
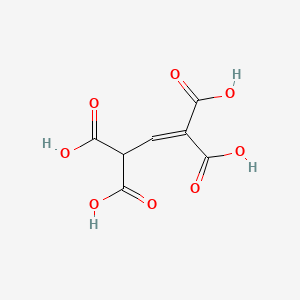
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

